(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol

Catalog No.
S15829899
CAS No.
106175-19-3
M.F
C12H16N4O2
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-...

CAS Number

106175-19-3

Product Name

(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol

IUPAC Name

(1R,2S,3R,5S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C12H16N4O2/c1-6-4-8(11(18)10(6)17)16-5-15-9-7(16)2-3-14-12(9)13/h2-3,5-6,8,10-11,17-18H,4H2,1H3,(H2,13,14)/t6-,8+,10+,11-/m0/s1

InChI Key

ORUREXCBCPRFQK-HBJDUEGVSA-N

Canonical SMILES

CC1CC(C(C1O)O)N2C=NC3=C2C=CN=C3N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C2C=CN=C3N

(1R,2S,3R,5S)-3-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol is a complex organic compound characterized by its unique stereochemistry and functional groups. Its molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2} and it has a molecular weight of approximately 248.28 g/mol. The compound features an imidazo[4,5-c]pyridine moiety, which is known for its biological activity, and a cyclopentane structure that contributes to its unique properties. This compound is of significant interest in pharmaceutical chemistry due to its potential therapeutic applications and biological activities .

, including:

  • Oxidation: Transforming the compound into corresponding oxides.
  • Reduction: Modifying functional groups through reduction processes.
  • Substitution: Introducing new functional groups via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Alkyl halides or acyl chlorides are typically employed under suitable conditions.

Major Products

The products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine oxides, while substitution reactions could introduce various alkyl or acyl groups.

(1R,2S,3R,5S)-3-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol has shown promise in various biological assays. Research indicates potential antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry. The mechanism of action may involve interaction with specific enzymes or receptors, potentially modulating their activity and leading to desired biological effects .

The synthesis of this compound typically involves multiple steps:

  • Formation of the Imidazo[4,5-c]pyridine Ring: This can be achieved through cyclization reactions involving precursors like 2-aminopyridine and glyoxal.
  • Attachment to Cyclopentane: The imidazo[4,5-c]pyridine intermediate is coupled with a cyclopentane derivative through nucleophilic substitution or other coupling methods.

This compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities including antimicrobial and anticancer effects.
  • Medicine: Explored as a therapeutic agent due to its unique structure.
  • Industry: Utilized in developing new materials and chemical processes.

The interaction studies of (1R,2S,3R,5S)-3-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol involve evaluating its binding affinity to various molecular targets. These studies help elucidate its mechanism of action and potential therapeutic applications. The specific pathways and targets may vary depending on the context of use and the biological system under investigation.

Several compounds share structural similarities with (1R,2S,3R,5S)-3-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one161836-12-00.79
1H-Imidazo[4,5-b]pyridin-2(3H)-one16328-62-40.70
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one21991-39-90.70
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one668268-68-60.69
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione16952-65-10.66

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

248.12732577 g/mol

Monoisotopic Mass

248.12732577 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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